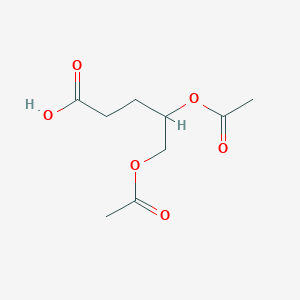
Pentanoic acid, 4,5-bis(acetyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 4,5-bis(acetyloxy)- can be achieved through the esterification of 4,5-dihydroxypentanoic acid with acetic anhydride or acetyl chloride. The reaction typically requires a catalyst, such as sulfuric acid or pyridine, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the hydroxyl groups to acetoxy groups.
Industrial Production Methods
On an industrial scale, the production of pentanoic acid, 4,5-bis(acetyloxy)- involves similar esterification processes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are employed to produce the compound in large quantities with high efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 4,5-bis(acetyloxy)- undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 4,5-dihydroxypentanoic acid and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups, forming 4,5-dihydroxypentanoic acid.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for the reduction of ester groups.
Major Products
Hydrolysis: 4,5-dihydroxypentanoic acid and acetic acid.
Oxidation: Various carboxylic acids or ketones, depending on the reaction conditions.
Reduction: 4,5-dihydroxypentanoic acid.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 4,5-bis(acetyloxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in esterification reactions.
Biology: The compound is studied for its potential biological activity and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of pentanoic acid, 4,5-bis(acetyloxy)- involves its hydrolysis to release 4,5-dihydroxypentanoic acid and acetic acid. The released dihydroxypentanoic acid can participate in various biochemical pathways, potentially exerting biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to release acetic acid suggests it may influence acetylation processes in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dihydroxypentanoic acid: The parent compound, which lacks the acetoxy groups.
4,5-Diacetoxypentanoic acid: Another esterified derivative with similar properties.
Pentanoic acid: The simplest form of the compound without any hydroxyl or acetoxy groups.
Uniqueness
Pentanoic acid, 4,5-bis(acetyloxy)- is unique due to its dual acetoxy groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo hydrolysis to release acetic acid and dihydroxypentanoic acid makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
259154-20-6 |
|---|---|
Molekularformel |
C9H14O6 |
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
4,5-diacetyloxypentanoic acid |
InChI |
InChI=1S/C9H14O6/c1-6(10)14-5-8(15-7(2)11)3-4-9(12)13/h8H,3-5H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
QJTDOXWCBJIJBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(CCC(=O)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Imidazo[2,1-b][1,3,5]oxadiazine](/img/structure/B14242871.png)
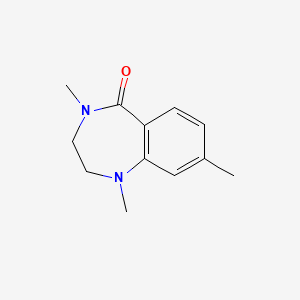

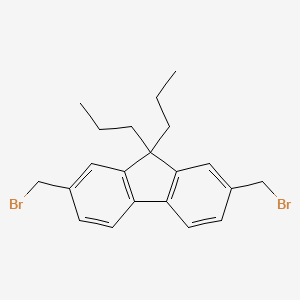
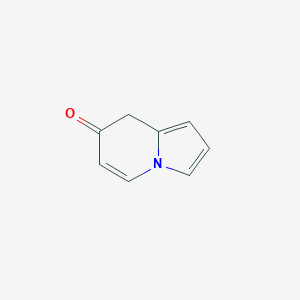


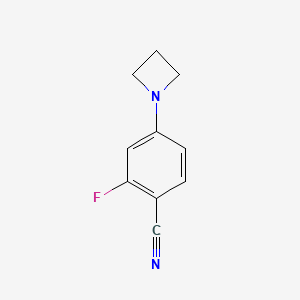
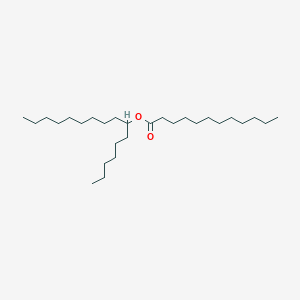
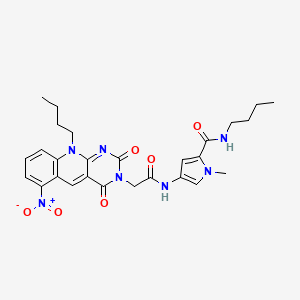
![Phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl-](/img/structure/B14242912.png)
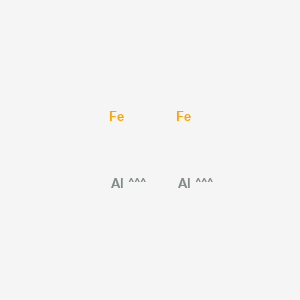
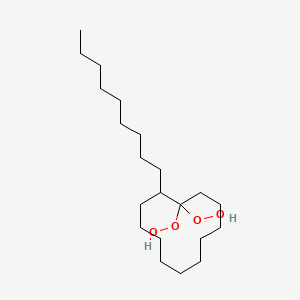
![2-[(3,4-Dimethoxyphenyl)(phenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14242917.png)
